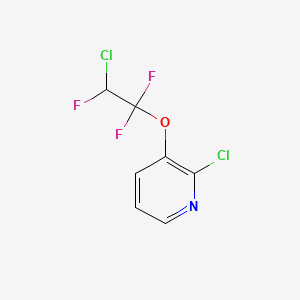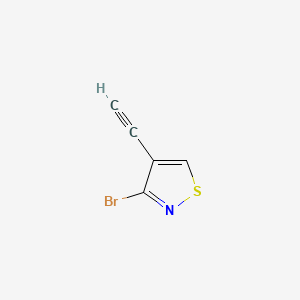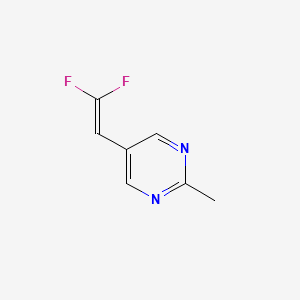![molecular formula C11H11ClN2O4S B6605727 N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride CAS No. 2287318-16-3](/img/structure/B6605727.png)
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride (NEMIS) is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless crystalline solid with a melting point of 218-219°C and a boiling point of 437-438°C. NEMIS has been used in a variety of areas, including biochemical and physiological studies, as well as in the synthesis and identification of various compounds. The purpose of
科学的研究の応用
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been used in a variety of scientific research applications, including the synthesis and identification of various compounds, as well as biochemical and physiological studies. It has been used in the synthesis of a variety of compounds, including 1,3-dioxo-2,3-dihydro-1H-isoindole, dimethyl sulfate, and N-methylsulfonyl chloride. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anticonvulsants. In addition, N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been used in the study of enzyme kinetics, as well as in the study of the biochemical and physiological effects of various compounds.
作用機序
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride inhibits the activity of COX by binding to its active site, preventing it from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been studied for its biochemical and physiological effects. In vitro studies have shown that N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is able to inhibit the activity of COX, resulting in reduced inflammation and pain. In addition, N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress. N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and pain.
実験室実験の利点と制限
The use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is highly soluble in water and is stable at room temperature. However, there are some limitations to the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in laboratory experiments. It is a relatively slow-acting compound, and its effects can take up to several hours to become apparent. In addition, its effects are relatively short-lived, lasting only up to several hours.
将来の方向性
The potential future directions for the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in scientific research applications include the development of new compounds based on its structure, the use of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride in the synthesis of new drugs, and the study of its effects on other enzymes. In addition, further research could be conducted to determine the long-term effects of N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride on the body, as well as its potential for use in the treatment of various diseases. Furthermore, further research could be conducted to determine the potential for N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride to be used in combination with other compounds to treat various diseases.
合成法
N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is synthesized from the reaction of dimethyl sulfate, 1,3-dioxo-2,3-dihydro-1H-isoindole, and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the reaction is complete within 30 minutes. The reaction yields a white crystalline solid, which is then purified by recrystallization in ethanol.
特性
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-13(19(12,17)18)6-7-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMYXLJCRSQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)




![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)

![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)
